molecular formula C16H12N2 B8535337 4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile CAS No. 501948-45-4

4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile

Cat. No. B8535337
CAS RN: 501948-45-4
M. Wt: 232.28 g/mol
InChI Key: CTZIGXGJMCABEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile is a useful research compound. Its molecular formula is C16H12N2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

501948-45-4

Product Name

4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

4-(4-pyridin-2-ylbut-3-ynyl)benzonitrile

InChI

InChI=1S/C16H12N2/c17-13-15-10-8-14(9-11-15)5-1-2-6-16-7-3-4-12-18-16/h3-4,7-12H,1,5H2

InChI Key

CTZIGXGJMCABEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dried 1 L of three-neck round-bottom flask was flushed with N2, connected to a N2 inlet, equipped with a thermometer and a magnetic stirrer. 4-But-3-ynyl-benzonitrile (49.38 g, 0.32 mol) was dissolved in 250 mL of THF, followed by the successive addition of triethylamine (TEA) (250 mL, 1:1 TEA/THF), bromopyridine (33.3 mL, 0.35 mol), Pd (pph3)2Cl2 (4.47 g, 6.0 mmol), and CuI (1.21 g, 6.0 mmol). The reaction mixture was heated up to 65° C. and kept stirring at that temperature. During the heating, it turned dark brown. After 2 h, the reaction was complete and cooled to room temperature, followed by the addition of water (200 mL) and ethyl acetate (200 mL). The organic layer was separated, washed with water (30 mL) and brine (30 mL), and dried over sodium sulfate. After a simple filtration to remove any catalyst residues and drying agents, concentration in vacuo left an oil, which immediately became solid after cooling. The solid was then filtered and washed with heptane to give 58.74 g (79.6% yield; purity: 98%) of 4-(4-pyridin-2-yl-but-3-ynyl)-benzonitrile. 1H NMR (CDCl3): δ (ppm) 8.54 (m, 1H); 7.59 (m, 3H); 7.39 (m, 2H); 7.31 (m, 1H); 7.19 (m, 1H); 3.01 (t, J=6.9 Hz, 2H); 2.75 (t, J=6.9 Hz, 2H). ESMS calcd. (C16H12N2): 232.1. found: 233.1 (M+H)+.
Quantity
49.38 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
33.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.